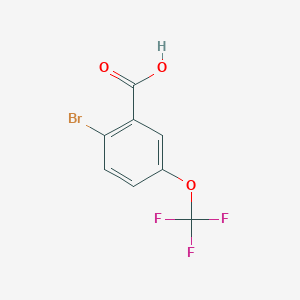

2-bromo-5-(trifluoromethoxy)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUVPBVZKOVBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382574 | |

| Record name | 2-bromo-5-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403646-48-0 | |

| Record name | 2-Bromo-5-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403646-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)benzoic Acid: A Keystone Building Block in Modern Drug Discovery

For Immediate Release

[SHANGHAI, CN – January 11, 2026] – As a Senior Application Scientist, this guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It elucidates the core attributes, synthesis, and strategic applications of 2-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 403646-48-0), a pivotal intermediate in the synthesis of complex pharmaceutical agents.[1][2]

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine-containing moieties into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to significantly enhance key pharmacological properties. It can improve metabolic stability, increase lipophilicity, and modulate pKa, thereby positively influencing a molecule's bioavailability and efficacy. When combined with a strategically placed bromine atom, as in this compound, the result is a highly versatile and reactive building block, primed for a variety of synthetic transformations.

This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical application in the synthesis of high-value pharmaceutical intermediates.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 403646-48-0 | [1] |

| Molecular Formula | C₈H₄BrF₃O₃ | [1][2] |

| Molecular Weight | 285.01 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | [2] |

| Storage | Room temperature, in a dry, well-sealed container | [3] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the electrophilic bromination of its precursor, 3-(trifluoromethoxy)benzoic acid. This approach offers high regioselectivity due to the directing effects of the substituents on the aromatic ring.

The carboxylic acid group is a meta-director, while the trifluoromethoxy group is an ortho, para-director. The ortho position to the trifluoromethoxy group (and meta to the carboxylic acid) is the most sterically accessible and electronically favorable site for bromination.

Exemplary Synthetic Protocol

The following protocol is adapted from established methods for the bromination of substituted benzoic acids and is designed to be a self-validating system.[4][5]

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials:

-

3-(Trifluoromethoxy)benzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice water

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-(trifluoromethoxy)benzoic acid (1.0 eq) in dichloromethane.

-

Catalyst and Reagent Addition: Carefully add concentrated sulfuric acid (catalytic amount) to the solution. Cool the mixture to 0-5 °C in an ice bath.

-

Bromination: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C. The use of NBS is a safer and more selective alternative to liquid bromine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into ice water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from methanol to yield pure this compound.[5]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex, high-value molecules, particularly in the pharmaceutical sector.

A Key Intermediate for SGLT2 Inhibitors

This class of compounds is pivotal in the development of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a newer class of medications for the treatment of type 2 diabetes. While a direct synthesis of a marketed drug from this specific intermediate is not publicly detailed, its structural motifs are highly relevant to this class of therapeutic agents.[6]

The Power of the Bromo Group: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is extensively used in drug discovery to construct complex molecular scaffolds.[7]

Exemplary Suzuki-Miyaura Coupling Protocol:

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanism Overview:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst.

Analytical Characterization

Robust analytical methods are essential for ensuring the purity and identity of this compound and its downstream products.

| Technique | Purpose | Expected Observations |

| HPLC | Purity assessment and reaction monitoring | A single major peak with a purity of ≥98%. |

| Mass Spectrometry (MS) | Molecular weight confirmation | An ion corresponding to the molecular weight (285.01 m/z) and a characteristic isotopic pattern for a bromine-containing compound. |

| ¹H NMR | Structural elucidation | A complex pattern of aromatic protons, with chemical shifts influenced by the bromo, trifluoromethoxy, and carboxylic acid groups. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon and the carbon attached to the trifluoromethoxy group. |

| FTIR | Functional group identification | Characteristic absorptions for the O-H and C=O stretches of the carboxylic acid, and C-F stretches of the trifluoromethoxy group. |

Conclusion

This compound is a prime example of a modern building block that empowers medicinal chemists to synthesize novel and complex drug candidates. Its unique combination of a reactive bromine handle and the beneficial trifluoromethoxy group makes it an invaluable tool in the pursuit of more effective and safer therapeutics. This guide has provided a comprehensive, technically grounded overview to support its effective application in research and development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.

- PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzoic acid methyl ester.

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Google Patents. (n.d.). US6531603B1 - Polymorphic forms of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy].

- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.

- Google Patents. (n.d.). WO2024173646A1 - Cyclin-dependent kinase degrading compounds.

- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.

- Wang, P., et al. (2022). Author Correction: Intelligent pharmaceutical patent search on a near-term gate-based quantum computer.

Sources

- 1. scbt.com [scbt.com]

- 2. achmem.com [achmem.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

2-bromo-5-(trifluoromethoxy)benzoic acid molecular weight

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We delve into its core physicochemical properties, outline a representative synthetic pathway with detailed protocols, and describe the standard analytical techniques for its characterization. The document elucidates the compound's primary application as a versatile chemical intermediate, particularly in the construction of complex molecular architectures for drug discovery. Emphasis is placed on the strategic importance of its functional groups—the bromine atom as a handle for cross-coupling reactions and the trifluoromethoxy group as a modulator of pharmacokinetic properties. Safety, handling, and storage protocols are also addressed to ensure its proper use in a research environment.

Core Physicochemical and Structural Properties

This compound (CAS Number: 403646-48-0) is a synthetically valuable building block.[1][2][3] Its utility stems from the unique combination of three distinct functional groups on a benzene scaffold: a carboxylic acid, a bromine atom, and a trifluoromethoxy group. This trifecta of functionalities provides a powerful platform for synthetic diversification. The carboxylic acid offers a site for amide bond formation, the bromine atom is an ideal electrophile for metal-catalyzed cross-coupling reactions, and the trifluoromethoxy group is a well-regarded bioisostere for other functionalities, often used to enhance metabolic stability and cell permeability in drug candidates.

The key quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrF₃O₃ | [1][2][3][4] |

| Molecular Weight | 285.01 g/mol | [1][2][3][4][5] |

| CAS Number | 403646-48-0 | [1][2][3] |

| Appearance | White crystalline solid | [1] |

| Purity (Typical) | 96-99% | [1][4][5] |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br | [4][6] |

| InChIKey | QIUVPBVZKOVBSY-UHFFFAOYSA-N | [6] |

| Alternate Name | 6-bromo-3-(trifluoromethoxy)benzoic acid | [2][3] |

Synthesis and Purification Workflow

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A common and logical approach involves the electrophilic bromination of 5-(trifluoromethoxy)benzoic acid.

Causality of the Synthetic Strategy: The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents. The carboxylic acid (-COOH) group is an electron-withdrawing group and a meta-director. The trifluoromethoxy (-OCF₃) group, while electron-withdrawing by induction, is an ortho, para-director due to the lone pairs on the oxygen atom. In this case, the position ortho to the carboxylic acid and meta to the trifluoromethoxy group is sterically accessible and electronically favored, leading to the desired 2-bromo product.

Sources

A Technical Guide to 2-bromo-5-(trifluoromethoxy)benzoic acid: A Cornerstone Building Block in Modern Drug Discovery

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 2-bromo-5-(trifluoromethoxy)benzoic acid. This molecule represents a highly valuable and versatile building block, uniquely functionalized to address key challenges in modern pharmaceutical design. Its strategic combination of a carboxylic acid handle, a reactive bromine atom, and the pharmacologically significant trifluoromethoxy group makes it a sought-after intermediate in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The benzene ring is functionalized at position C1 with a carboxylic acid group, at C2 with a bromine atom, and at C5 with a trifluoromethoxy (-OCF₃) group. This specific arrangement of functional groups provides three distinct points for chemical modification, offering immense flexibility in molecular design.

The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The carboxylic acid provides a site for amide bond formation, esterification, or other derivatizations, while the trifluoromethoxy group is a powerful modulator of physicochemical and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 403646-48-0 | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₃ | [1][2] |

| Molecular Weight | 285.01 g/mol | [1][2] |

| Appearance | White to off-white solid/crystals | [3] |

| Purity | Typically ≥96-99% | [2][3] |

| Storage | Sealed in a dry environment at room temperature | [2] |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br | [4] |

| InChI | InChI=1S/C8H4BrF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | [4] |

The Trifluoromethoxy Group: A Bioisostere for Enhanced Drug-Like Properties

The strategic incorporation of the trifluoromethoxy (-OCF₃) group is a cornerstone of modern medicinal chemistry. It is often employed as a "lipophilic bioisostere" of the methoxy group, but its influence extends far beyond simple lipophilicity modulation.

-

Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making the group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life and reduce metabolic clearance.

-

Lipophilicity and Permeability: The -OCF₃ group is substantially more lipophilic than a methoxy or hydroxyl group. This enhanced lipophilicity can improve a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and cell penetration.

-

Modulation of Acidity/Basicity: As a strongly electron-withdrawing group, the -OCF₃ moiety can significantly lower the pKa of nearby acidic protons (like the carboxylic acid in the title compound) or basic nitrogen atoms within a larger molecule, which can be critical for optimizing target binding or solubility.

-

Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or electrostatic interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.

By incorporating this compound into a synthetic campaign, chemists can directly impart these beneficial properties to their lead compounds.

Synthesis Pathway: Electrophilic Bromination

The carboxylic acid group is a meta-director, while the trifluoromethoxy group is an ortho-, para-director. However, the trifluoromethoxy group is deactivating due to its strong inductive electron withdrawal. The position ortho to the carboxylic acid (C2) is sterically accessible and activated by the -OCF₃ group, making it the most probable site for bromination.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis via Bromination

Disclaimer: This protocol is a representative method based on the synthesis of structurally similar compounds and established chemical principles.[4][5] Optimization may be required.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 3-(trifluoromethoxy)benzoic acid (1.0 equiv) in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) (approx. 0.05 equiv).

-

Bromination: While stirring the solution at room temperature, add a solution of bromine (1.05 equiv) in glacial acetic acid dropwise from the addition funnel. The reaction is typically exothermic.

-

Reaction Monitoring: After the addition is complete, the mixture may be gently heated (e.g., to 40-50 °C) to drive the reaction to completion. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product should precipitate as a solid.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis (Predicted)

While an experimental spectrum is not publicly available, the key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be reliably predicted based on the structure and extensive empirical data for similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signals | Rationale |

| ¹H NMR | δ ~13.0-13.5 (s, 1H, COOH)δ ~7.8-8.1 (d, 1H, Ar-H)δ ~7.6-7.8 (dd, 1H, Ar-H)δ ~7.3-7.5 (d, 1H, Ar-H) | The carboxylic acid proton is a broad singlet, highly deshielded. The three aromatic protons will appear as distinct doublets or doublets of doublets, with chemical shifts influenced by the adjacent electron-withdrawing groups (-COOH, -Br, -OCF₃). |

| ¹³C NMR | δ ~165-170 (C=O)δ ~150-155 (C-OCF₃)δ ~115-135 (Aromatic C-H & C-Br)δ ~120 (q, J ≈ 257 Hz, -OCF₃) | The carbonyl carbon is significantly downfield. The carbon attached to the -OCF₃ group will be observed, and the CF₃ carbon itself will appear as a quartet due to C-F coupling. Aromatic carbons will appear in the typical region, with specific shifts determined by substituent effects. |

| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch)~1680-1710 (strong, C=O stretch)~1250-1300 (strong, C-O stretch)~1150-1210 (very strong, C-F stretch) | The spectrum will be dominated by the broad carboxylic acid O-H stretch, the sharp and strong carbonyl (C=O) stretch, and the very strong, characteristic C-F stretching bands of the trifluoromethoxy group. |

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The C2-bromo functionality is arguably the most powerful feature of this building block, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse reaction in pharmaceutical synthesis for constructing biaryl and heteroaryl scaffolds.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a robust, general protocol applicable to this class of aryl bromide and may be adapted from established procedures.[6] Optimization for specific arylboronic acids is recommended.

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum and create an inert atmosphere by evacuating the flask and backfilling with nitrogen or argon gas. Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture via syringe. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

-

Work-up and Extraction: Cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylate, then extract with an organic solvent like ethyl acetate (3 x volumes).

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to improve peak shape for carboxylic acids) to afford the pure biaryl product.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.

-

In case of significant exposure or if irritation persists, seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a trifunctional synthetic building block of significant value to the drug discovery and development community. Its unique combination of a reactive bromine handle for cross-coupling, a carboxylic acid for derivatization, and a metabolically robust, lipophilic trifluoromethoxy group provides a powerful platform for creating complex molecules with enhanced drug-like properties. The reliable and scalable synthetic and application protocols, grounded in fundamental principles of organic chemistry, ensure its utility in constructing novel scaffolds for the next generation of therapeutics.

References

- BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. BenchChem.

- Lianhe Chemical Technology (Shanghai) Co Ltd, et al. (2016). The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.

- BenchChem. (2025). The Strategic Utility of 2-Fluoro-5-(hydroxymethyl)benzoic Acid in Organic Synthesis: A Technical Guide. BenchChem.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. BenchChem.

- Google Patents. (n.d.). BE505305A. Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-5-(trifluoromethyl)benzoic Acid: High Purity Pharmaceutical Intermediate Supplier in China. NINGBO INNO PHARMCHEM CO.,LTD.

- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid. Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring 5-Nitro-2-(trifluoromethyl)

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.

- Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Organic Syntheses.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com.

- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

Sources

- 1. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 2. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 102684-91-3|2-Bromo-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-5-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical properties of 2-bromo-5-(trifluoromethoxy)benzoic acid, a key building block in the synthesis of novel pharmaceutical and agrochemical agents. As a Senior Application Scientist, this document is structured to deliver not only precise data but also the underlying scientific principles and validated experimental methodologies essential for its practical application in research and development.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic carboxylic acid. The strategic placement of a bromine atom and a trifluoromethoxy group on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are well-documented, others are based on predictive models and should be confirmed experimentally.

Table 1: Summary of Physical Properties

| Property | Value | Source |

| CAS Number | 403646-48-0 | [1][2][3] |

| Molecular Formula | C₈H₄BrF₃O₃ | [1][3][4] |

| Molecular Weight | 285.01 g/mol | [1][3][4] |

| Appearance | White crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | [4] |

| Solubility | Predicted to have some solubility in polar organic solvents and limited solubility in non-polar solvents. | |

| pKa | Not experimentally determined. |

Experimental Protocols for Property Determination

The following sections provide detailed, standardized protocols for the experimental determination of key physical properties. These methods are designed to yield accurate and reproducible results.

Melting Point Determination (Capillary Method)

Principle: The melting point of a crystalline solid is a key indicator of its purity. The capillary method involves heating a small sample in a sealed capillary tube and observing the temperature range over which the solid melts.

Protocol:

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for melting point determination.

Solubility Determination (Gravimetric Method)

Principle: The gravimetric method provides a direct and accurate measurement of a compound's solubility in a given solvent at a specific temperature. It involves creating a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Protocol:

-

Saturation: Add an excess of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle, then carefully withdraw a known volume of the supernatant.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure.

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility in g/L or mol/L.

pKa Determination (Potentiometric Titration)

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[5]

Protocol:

-

Solution Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., a water/ethanol mixture).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized.[5]

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, carboxylic acid, and trifluoromethoxy groups. The acidic proton of the carboxyl group will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[6]

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.[6]

-

C-O stretching and O-H bending vibrations for the carboxylic acid.

-

C-F stretching vibrations associated with the trifluoromethoxy group.

-

Characteristic aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (285.01 g/mol ).

-

Isotopic Pattern: Due to the presence of a bromine atom, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units, which is characteristic of bromine's isotopic distribution (⁷⁹Br and ⁸¹Br).[7][8]

-

Fragmentation: Fragmentation of the molecular ion can lead to the loss of characteristic groups such as -OH, -COOH, and -OCF₃, providing further structural information. The bromide anion (Br⁻) is often an intense peak in the negative ion mode.[9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[1] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is also harmful if swallowed (H302).[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Store in a tightly sealed container in a dry, cool place.

Conclusion

This technical guide provides a comprehensive overview of the physical properties of this compound, grounded in established scientific principles and methodologies. While some experimental data for this specific compound is not yet widely available, the provided protocols offer robust frameworks for its determination. The information presented herein is intended to empower researchers and drug development professionals in their efforts to utilize this versatile chemical intermediate effectively and safely.

References

- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.).

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate.

- This compound - CAS:403646-48-0. (n.d.). Sunway Pharm Ltd.

- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

- 2-Bromo-5-(trifluoromethyl)benzoic acid (C007B-050624). (n.d.). Cenmed Enterprises.

- Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube.

- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). ACS Omega.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025, August 6). ResearchGate.

- This compound | 403646-48-0. (n.d.). Appchem.

- The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.

- Infrared Spectra and Molecular Configuration of Benzoic Acid. (n.d.). CORE.

- Supporting Information. (n.d.).

- Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare.

- Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. (2025, August 6). ResearchGate.

- (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025, August 10). ResearchGate.

- Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH.

- Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. (2015, February 25). Lifescience Global.

- 2-Bromo-5-(trifluoromethyl)benzoic acid methyl ester | C9H6BrF3O2. (n.d.). PubChem.

- NMR Spectra of Products. (n.d.). The Royal Society of Chemistry.

- 1H proton nmr spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database.

Sources

- 1. achmem.com [achmem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

An In-depth Technical Guide to the Solubility of 2-bromo-5-(trifluoromethoxy)benzoic acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering methodologies for its determination and a comparative analysis with structurally related compounds.

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing bioavailability, formulation, and ultimately, therapeutic efficacy.[1][2][3] A compound's ability to dissolve in a solvent system governs its absorption and distribution in the body. For drug discovery and development professionals, a thorough understanding of an API's solubility profile in various organic solvents is paramount for tasks ranging from synthesis and purification to the design of suitable dosage forms.[2] This guide focuses on this compound, a substituted benzoic acid derivative of interest in medicinal chemistry, providing insights into its anticipated solubility behavior and the experimental means to quantify it.

Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 403646-48-0 | [4] |

| Molecular Formula | C8H4BrF3O3 | [4] |

| Molecular Weight | 285.01 g/mol | [4] |

| Melting Point | Not available | |

| Boiling Point | 301.0±42.0 °C (Predicted) | [5] |

| Density | 1.773 g/cm³ | [5] |

| Water Solubility | Slightly soluble | [5] |

| Appearance | White to off-white solid | [6] |

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5][7]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, several structural features will dictate its solubility in organic solvents:

-

The Benzoic Acid Core: The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor. The benzene ring is largely nonpolar.

-

The Bromo Substituent: The bromine atom is electronegative and increases the molecular weight and polarizability of the molecule.

-

The Trifluoromethoxy Group: This group is highly lipophilic and electron-withdrawing.

Based on these features, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents that can interact with the carboxylic acid group, as well as in some nonpolar solvents due to the aromatic ring and halogen substituents. Its solubility in protic solvents will be influenced by the energy balance of breaking and forming hydrogen bonds.

Comparative Solubility Analysis: Insights from Benzoic Acid and its Derivatives

The solubility of benzoic acid in several common organic solvents generally follows the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[8] This trend highlights the importance of hydrogen bonding and polarity.

| Solvent | Benzoic Acid Solubility ( g/100g solvent at 25°C) | Predicted Solubility of this compound | Rationale for Prediction |

| Methanol | ~71.5 | High | The trifluoromethoxy group will increase lipophilicity, but the dominant interaction will likely be hydrogen bonding between the carboxylic acid and methanol. |

| Ethanol | ~52.4 | High | Similar to methanol, strong hydrogen bonding interactions are expected. |

| Acetone | Soluble | High | Acetone is a polar aprotic solvent that can accept hydrogen bonds from the carboxylic acid group. |

| Dichloromethane | Moderate | Moderate to High | The bromo and trifluoromethoxy groups should enhance solubility in this chlorinated solvent. |

| Toluene | Low to Moderate | Moderate | The aromatic nature of toluene will interact favorably with the benzene ring of the solute. |

| Hexane | Low | Low | The significant polarity of the carboxylic acid group will limit solubility in this nonpolar solvent. |

| Water | Very Low | Very Low | The increased lipophilicity from the bromo and trifluoromethoxy groups will likely further decrease the already low aqueous solubility of benzoic acid. |

Methodologies for Experimental Solubility Determination

Accurate determination of solubility is crucial and can be achieved through several well-established methods.[11] The choice of method often depends on the required throughput, accuracy, and the properties of the compound.

The Shake-Flask Method for Thermodynamic Solubility

This is the gold standard for determining thermodynamic equilibrium solubility.[11]

Protocol:

-

Preparation: Add an excess of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, permitting the undissolved solid to sediment. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved solid using a suitable analytical technique such as HPLC-UV, UV-Vis spectroscopy, or gravimetric analysis.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery, kinetic solubility measurements are often employed for higher throughput. These methods measure the concentration at which a compound precipitates from a solution.

Nephelometry-Based Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in the target organic solvent in a microplate format.

-

Precipitation and Detection: Monitor the samples for the appearance of turbidity (precipitation) using a nephelometer, which measures light scattering.[1]

-

Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Logical Flow of Solubility Assessment

Caption: Decision-making process for solubility assessment.

Conclusion

While direct, quantitative solubility data for this compound in a range of organic solvents is not extensively published, a strong predictive understanding can be formulated based on its structural characteristics and by drawing comparisons with benzoic acid. It is anticipated to have good solubility in polar aprotic and protic organic solvents, with moderate solubility in less polar aromatic and chlorinated solvents, and poor solubility in nonpolar aliphatic solvents and water. For definitive quantitative data, the experimental methodologies outlined in this guide, particularly the shake-flask method, are recommended. A thorough understanding of this compound's solubility is a critical early step in its journey through the drug development pipeline.

References

- Zhang, P., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 58(5), 1103-1107.

- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Acree, W. E. (Ed.). (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Bergström, C. A. S., et al. (2002). Experimental and computational sceening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188.

- Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Cenmed Enterprises. 2-Bromo-5-(trifluoromethyl)benzoic acid.

Sources

- 1. rheolution.com [rheolution.com]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. achmem.com [achmem.com]

- 5. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]

- 6. 2-Bromo-5-(trifluoromethyl)benzoic Acid manufacturers and suppliers in india [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Nuances of Fluorinated Aromatics: A Technical Guide to the NMR Spectral Analysis of 2-bromo-5-(trifluoromethoxy)benzoic acid

Abstract

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Fluorinated organic compounds, in particular, present unique characteristics and challenges for analytical characterization. This in-depth technical guide provides a comprehensive framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) data for 2-bromo-5-(trifluoromethoxy)benzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering not just a theoretical overview, but a practical, field-proven approach to NMR spectral analysis. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

Introduction: The Significance of this compound and the Power of NMR

This compound is a key building block in medicinal chemistry and materials science. The presence of a bromine atom, a carboxylic acid group, and a trifluoromethoxy group on the benzene ring creates a unique electronic environment, influencing the molecule's reactivity and potential biological activity. Accurate and unambiguous structural confirmation is the bedrock of any research and development endeavor involving such a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and in this case, the highly informative ¹⁹F—NMR provides a detailed roadmap of the molecular architecture, including connectivity, stereochemistry, and even subtle electronic effects.

This guide will provide a detailed walkthrough of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, based on established principles and data from analogous structures.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is intrinsically linked to the experimental setup. The following protocol outlines a robust methodology for acquiring high-resolution spectra of this compound.

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for comprehensive structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[1][2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic region in the ¹H NMR spectrum.

-

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

A wider spectral width is necessary to encompass the carbonyl carbon and the carbon of the trifluoromethoxy group.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

¹⁹F is a high-abundance nucleus, so fewer scans are typically needed compared to ¹³C NMR.

-

The chemical shift range for ¹⁹F is much larger than for ¹H, so a wide spectral width is essential.[3]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard reference (0 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Spectral Interpretation: Decoding the Molecular Signature

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and carboxylic acid regions.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10 and 13 ppm.[1] The broadness of this signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will give rise to distinct signals. Their chemical shifts are influenced by the electronic effects of the substituents. The bromine atom is deactivating, while the trifluoromethoxy group is strongly electron-withdrawing. The carboxylic acid group is also electron-withdrawing.

-

H-6: This proton is ortho to the bromine atom and will likely appear as a doublet.

-

H-4: This proton is meta to both the bromine and the trifluoromethoxy group and is expected to be a doublet of doublets.

-

H-3: This proton is ortho to the carboxylic acid group and will likely appear as a doublet.

-

The electron-withdrawing nature of the substituents will generally shift the aromatic protons downfield compared to benzene (7.34 ppm).

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For this compound, eight distinct signals are expected.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.[4]

-

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of approximately 110-150 ppm.

-

C-1 (ipso-carbon to -COOH): The chemical shift will be influenced by the carboxylic acid group.

-

C-2 (ipso-carbon to -Br): The bromine atom will cause a downfield shift.

-

C-5 (ipso-carbon to -OCF₃): The highly electronegative trifluoromethoxy group will significantly deshield this carbon.

-

C-3, C-4, C-6: The chemical shifts of these carbons will be influenced by their positions relative to the substituents.

-

-

Trifluoromethoxy Carbon (-OCF₃): A key feature will be the signal for the trifluoromethoxy carbon. This signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The coupling constant is typically large, around 255 Hz.[5]

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides direct information about the fluorine-containing group.

-

Trifluoromethoxy Group (-OCF₃): A single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. This signal will likely be a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, it may show long-range coupling to the aromatic protons, appearing as a narrow multiplet.[5] The chemical shift will be in the characteristic region for trifluoromethoxy groups.

Data Summary

The predicted NMR data for this compound is summarized in the tables below.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | br s | 1H | -COOH |

| ~8.1 | d | 1H | Ar-H |

| ~7.8 | dd | 1H | Ar-H |

| ~7.5 | d | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~168 | s | -COOH |

| ~148 | q (¹JCF ≈ 255 Hz) | -OCF₃ |

| ~135 | s | Ar-C |

| ~132 | s | Ar-C |

| ~128 | s | Ar-C |

| ~125 | s | Ar-C |

| ~120 | s | Ar-C |

| ~118 | s | Ar-C |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 | s | -OCF₃ |

Visualization of Key Concepts

Visualizing the relationships between different parts of the molecule and the experimental process is crucial for a deeper understanding.

Caption: Workflow for NMR analysis of the target molecule.

Caption: Spin-spin coupling in the trifluoromethoxy group.

Conclusion

The structural characterization of this compound through NMR spectroscopy is a multi-faceted process that requires careful experimental design and a thorough understanding of spectral interpretation. This guide has provided a comprehensive roadmap for researchers, detailing the necessary protocols and the theoretical underpinnings for analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra. By following these guidelines, scientists can confidently and accurately elucidate the structure of this and other complex fluorinated aromatic compounds, paving the way for further advancements in drug discovery and materials science.

References

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

- Kozak, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. [Link]

- Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

- AZoM. (2017).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. azom.com [azom.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-bromo-5-(trifluoromethoxy)benzoic acid

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-bromo-5-(trifluoromethoxy)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR spectroscopy for the structural elucidation and quality control of this complex molecule. We will explore the characteristic vibrational modes of its constituent functional groups, present a detailed experimental protocol, and offer a systematic approach to spectral interpretation.

Introduction: The Molecular Architecture and Spectroscopic Significance

This compound is a substituted aromatic carboxylic acid with a unique combination of functional groups that make it a valuable building block in medicinal chemistry and materials science. Its structure features a benzene ring substituted with a carboxylic acid group, a bromine atom, and a trifluoromethoxy group. Each of these moieties imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for verifying the identity and purity of such compounds. By probing the vibrational transitions of molecular bonds, an FT-IR spectrum provides a unique "fingerprint" that is directly correlated to the molecule's functional groups and overall structure.[1][2] A thorough analysis of this spectrum is therefore a critical step in the characterization of this compound.

Figure 2: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure to the sample, ensuring intimate contact between the sample and the crystal surface.

-

-

Spectrum Collection:

-

Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans). The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Process the collected spectrum by performing a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

-

Compare the experimental spectrum with the predicted absorption bands for structural verification.

-

Interpreting the Experimental Spectrum: A Self-Validating Approach

When analyzing the experimental spectrum, a systematic approach is essential. The interpretation should be a self-validating process, where the presence of multiple characteristic bands for a particular functional group provides a high degree of confidence in its assignment.

-

The Diagnostic Region (4000-1500 cm⁻¹):

-

Begin by looking for the very broad O-H stretch of the carboxylic acid between 3300-2500 cm⁻¹. Its presence is a strong indicator of the -COOH group. [2] * Next, identify the sharp and intense C=O stretching absorption around 1710-1680 cm⁻¹. The simultaneous presence of this band and the broad O-H stretch is confirmatory for the carboxylic acid functionality. [2] * Look for the weaker aromatic C-H stretches just above 3000 cm⁻¹. [3]

-

-

The Fingerprint Region (1500-400 cm⁻¹):

-

This region contains a wealth of structural information but can be complex due to overlapping absorptions.

-

The most prominent features in this region for this compound will likely be the very strong C-F stretching bands of the -OCF₃ group between 1300-1100 cm⁻¹. [4] * Identify the C-O stretching and O-H bending vibrations of the carboxylic acid group in the 1320-1210 cm⁻¹ range.

-

The aromatic C=C stretching vibrations will appear as a series of bands between 1600-1450 cm⁻¹.

-

Finally, in the lower frequency part of the fingerprint region, locate the C-Br stretching vibration (690-515 cm⁻¹) and the C-H out-of-plane bending modes characteristic of the substitution pattern. [5][6] By systematically identifying these key absorption bands, a comprehensive and confident structural confirmation of this compound can be achieved. Any significant deviation from the expected wavenumbers or the absence of a predicted band should prompt further investigation into the sample's purity or identity.

-

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a detailed vibrational fingerprint of its complex molecular structure. A thorough understanding of the characteristic absorption frequencies of the carboxylic acid, substituted aromatic ring, trifluoromethoxy group, and carbon-bromine bond allows for a robust and reliable analysis. By following a systematic approach to both data acquisition and interpretation, researchers can confidently utilize FT-IR spectroscopy for the qualitative analysis and quality control of this important chemical compound.

References

- PubChem. (n.d.). 2-Bromobenzoic acid. National Center for Biotechnology Information.

- NIST. (n.d.). Benzoic acid, 2-bromo-. NIST Chemistry WebBook.

- NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook.

- Bentley, J. A., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Spectroscopy Journal, 4, 1-10.

- SpectraBase. (n.d.). 2-Bromo-benzoic acid. Wiley-VCH GmbH.

- Hasenstab-Riedel, S., et al. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.

- ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- ResearchGate. (n.d.). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline.

- ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative.

- SpectraBase. (n.d.). Benzoic acid phenethyl ester. Wiley.

- NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook.

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

- PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information.

- International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.

- Millersville University. (n.d.). Infrared spectra.

- Journal of the Chemical Society. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Royal Society of Chemistry.

- University of Colorado Boulder. (n.d.). IR Chart.

- University of Wisconsin-Madison. (n.d.). IR Absorption Table.

- SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid. Wiley.

- Zeitschrift für Naturforschung A. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4.

- ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum rosin acid modified alkyd (RA-GR).

Sources

- 1. Benzoic acid, 2-bromo- [webbook.nist.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. benthamopen.com [benthamopen.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-bromo-5-(trifluoromethoxy)benzoic acid

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pathways of 2-bromo-5-(trifluoromethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of mass spectrometry with predictive analysis based on the known behavior of analogous chemical structures. While a dedicated mass spectrum for this specific molecule is not widely published, a logical projection of its fragmentation can be constructed by examining its constituent functional groups: a brominated aromatic ring, a trifluoromethoxy substituent, and a carboxylic acid moiety.

Introduction: The Analytical Imperative

This compound is a substituted aromatic carboxylic acid with potential applications as a reagent in organic synthesis or as a pharmaceutical intermediate.[1] Its structural characterization is paramount for identity confirmation, purity assessment, and metabolic studies. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight information and detailed structural insights through controlled fragmentation. Understanding the fragmentation patterns under different ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), is crucial for unambiguous identification and further research.

Molecular Profile:

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[3] The resulting mass spectrum is often complex but highly reproducible and is invaluable for structural elucidation.

Predicted EI Fragmentation Pathway

The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form a radical cation, [M]•+. This high-energy species undergoes a series of characteristic bond cleavages.

The most probable fragmentation pathways are driven by the stability of the resulting ions and neutral losses. Key fragmentation patterns for aromatic carboxylic acids include the loss of hydroxyl radicals (•OH), water (H₂O), and carbon dioxide (CO₂).[4][5] The presence of bromine and a trifluoromethoxy group introduces additional, predictable fragmentation routes.

A significant initial fragmentation step for benzoic acids is the loss of the hydroxyl group, leading to the formation of a stable acylium ion.[4] Another prominent pathway is decarboxylation, the loss of CO₂.[5]

The following diagram illustrates the predicted major fragmentation pathways under EI.

Caption: Predicted Electron Ionization (EI) fragmentation of the target molecule.

Interpretation of Key EI Fragments

The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss | Significance |

| 284/286 | [M]•+ | - | Molecular ion peak, confirming the molecular weight. |

| 267/269 | [M - •OH]+ | •OH | Formation of a stable acylium ion, a common feature for benzoic acids.[4] |

| 239/241 | [M - •COOH]+ | •COOH | Loss of the carboxylic acid group, resulting in a bromotrifluoromethoxybenzene radical cation. |

| 205 | [M - •Br]+ | •Br | Loss of the bromine radical, indicating the presence of bromine. |

| 175/173 | [M - •COOH - OCF₂]+ | •COOH, OCF₂ | Subsequent fragmentation of the phenyl ring after initial loss of the carboxyl group. |

| 160 | [M - •Br - •COOH]+ | •Br, •COOH | Loss of both the bromine and carboxylic acid groups. |

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray ionization is a "soft" ionization technique that typically results in minimal in-source fragmentation, making it ideal for determining the molecular weight of intact molecules.[6] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation for structural elucidation. Aromatic carboxylic acids are particularly well-suited for analysis in negative ion mode (ESI-), where they readily deprotonate to form [M-H]⁻ ions.[7][8]

Predicted ESI Fragmentation Pathway (Negative Ion Mode)

In negative ion mode, this compound will deprotonate to form the carboxylate anion [M-H]⁻ at m/z 283/285. Collision-induced dissociation (CID) of this precursor ion will primarily lead to decarboxylation.

The primary fragmentation pathway for deprotonated aromatic carboxylic acids is the loss of carbon dioxide (CO₂).[9] This results in a highly stable carbanion.

The diagram below outlines the predicted fragmentation in negative ion mode.

Caption: Predicted ESI fragmentation (negative ion mode) of the target molecule.

Interpretation of Key ESI Fragments (Negative Ion Mode)

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss | Significance |

| 283/285 | [M-H]⁻ | - | Deprotonated molecular ion, confirming the molecular weight. |

| 239/241 | [M-H - CO₂]⁻ | CO₂ | The base peak in the MS/MS spectrum, resulting from the facile loss of carbon dioxide.[9] |

| 204 | [M-H - Br]⁻ | Br | Loss of the bromide ion, an alternative fragmentation pathway. |

Experimental Protocol: A Self-Validating System

To acquire robust and reliable mass spectrometry data for this compound, the following workflow is recommended. This protocol is designed to be self-validating by incorporating systematic checks and appropriate controls.

Sample Preparation

-

Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the chosen chromatography method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for reversed-phase LC-MS).

LC-MS/MS Analysis (ESI)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound in complex matrices.[10]

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-